molecular formula C13H11N3 B8442680 4-(1H-Imidazol-4-yl-methyl)-isoquinoline CAS No. 214700-67-1

4-(1H-Imidazol-4-yl-methyl)-isoquinoline

Cat. No.: B8442680
CAS No.: 214700-67-1
M. Wt: 209.25 g/mol
InChI Key: KEZAUBUZEJHTRU-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl-methyl)-isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with a methyl-linked imidazole moiety at the 4-position. Isoquinoline derivatives are widely studied for their pharmacological activities, including anticancer, kinase inhibition, and estrogen receptor modulation . The imidazole group, a five-membered aromatic ring with two nitrogen atoms, often enhances bioavailability and binding affinity in drug design .

Properties

CAS No.

214700-67-1

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethyl)isoquinoline

InChI

InChI=1S/C13H11N3/c1-2-4-13-10(3-1)6-14-7-11(13)5-12-8-15-9-16-12/h1-4,6-9H,5H2,(H,15,16)

InChI Key

KEZAUBUZEJHTRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC3=CN=CN3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Fused Heterocycles

2-(p-Chlorophenyl)imidazo[2,1-a]isoquinoline
  • Structure: Fused imidazo-isoquinoline system with a p-chlorophenyl substituent.
  • Key Features: The imidazole is fused directly to the isoquinoline, differing from the methyl-linked imidazole in the target compound.
  • Toxicity Profile: Exhibits reproductive toxicity in rodent models (TDLo: 7500 µg/kg in rats) and emits toxic Cl⁻ and NOx fumes upon decomposition .
  • Significance : Highlights the impact of fused vs. substituent-linked heterocycles on toxicity and stability.
[1,2,4]Triazolo[1,5-b]isoquinolines
  • Structure: Triazole ring fused to isoquinoline.
  • Activity : Substituent positions (e.g., 4-methyl vs. 4-methoxy) modulate activity by up to two orders of magnitude. For example, compound 18 (4-methoxy, 10-ethyl) shows enhanced potency compared to analogs .
  • Synthesis: Prepared via 2,3-diamino-isoquinolinium salts and aryl aldehydes, emphasizing the role of regiochemistry in activity .

Isoquinoline Derivatives with Cytotoxic Activity

1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines (6a-d)
  • Structure: Dihydropyrrolo ring fused to isoquinoline, with aryl and ethoxyamine substituents.
  • Activity :
    • 6a and 6c : IC₅₀ values of 1.93–33.84 µM against HeLa and T47D cancer cells, outperforming tamoxifen in cytotoxicity .
    • Mechanism : Docking studies suggest estrogen receptor α (ERα) mediation, akin to tamoxifen .
  • Comparison : The dihydropyrrolo fusion confers rigidity, whereas the methyl-imidazole in the target compound may enhance solubility or receptor interaction.
4-(Aminomethylene)isoquinoline-1,3-diones
  • Structure: (Z)-configured aminomethylene group at the 4-position of isoquinoline-1,3-dione.
  • Activity :
    • Compound 61 : IC₅₀ = 27 nM against CDK4, with >100-fold selectivity over CDK1/2 .
    • Compounds 62–63 : IC₅₀ = 2 nM against CDK4, demonstrating substituent-dependent potency (benzyl/pyridyl groups) .
  • Significance : Substituent flexibility and electronic effects critically influence kinase inhibition, a consideration for imidazole-methyl derivatives.

Styryl-Substituted Isoquinolines

4-(p-Dimethylaminostyryl)isoquinoline (Ila)
  • Structure: Styryl group at the 4-position, analogous to quinoline-based antitumor agents.
  • Activity : Tested for lymphoma regression in rats; structural isomerism (styryl position relative to nitrogen) affects potency .
  • Comparison : The imidazole-methyl group in the target compound may offer distinct electronic or steric advantages over styryl substituents.

Halogenated and Alkylated Derivatives

4-Bromoisoquinoline
  • Synthesis: Derived from dibromo-tetrahydrobiisoquinolines, corrected from initial misassignment (1-bromo to 4-bromo) via NMR analysis .
  • Significance : Highlights the importance of regiochemical accuracy in synthetic protocols, relevant to imidazole-methyl substitution.

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